Acedoben Acyl-?-D-glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

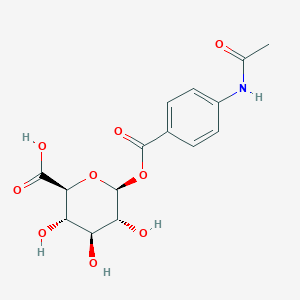

Acedoben Acyl-?-D-glucuronide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple hydroxyl groups, an acetamidobenzoyl moiety, and a carboxylic acid group, making it a versatile candidate for numerous chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Acedoben Acyl-?-D-glucuronide typically involves multi-step organic synthesis. The process begins with the protection of hydroxyl groups, followed by the introduction of the acetamidobenzoyl group through acylation reactions. The final steps involve deprotection and purification to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, large-scale purification methods like crystallization and chromatography are employed to ensure the compound’s purity.

Types of Reactions:

Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Pharmacological Applications

2.1 Drug Metabolism

Acedoben Acyl-β-D-glucuronide plays a vital role in the metabolic pathway of acedoben. The acyl glucuronidation process is a primary route for the elimination of carboxylic acid-containing drugs. Studies indicate that acyl glucuronides can influence pharmacokinetic properties such as distribution, clearance, and protein binding .

2.2 Safety Assessments

The formation of acyl glucuronides raises concerns regarding their reactivity and potential to cause idiosyncratic adverse drug reactions (ADRs). Research has shown that these metabolites can covalently bind to proteins, potentially leading to immunogenic responses . Understanding the reactivity of Acedoben Acyl-β-D-glucuronide is essential for assessing the safety profile of acedoben and similar NSAIDs.

Analytical Challenges

3.1 Stability Issues

One of the significant challenges in studying Acedoben Acyl-β-D-glucuronide is its stability in biological matrices. The compound can undergo back conversion to its parent drug, complicating bioanalytical measurements . Studies have demonstrated that various preventive treatments, such as controlling temperature and pH during sample collection and analysis, are necessary to mitigate these issues .

3.2 Bioanalytical Techniques

Advanced bioanalytical techniques are required to accurately quantify acyl glucuronides in biological samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed to analyze these metabolites effectively . The development of robust analytical methods is crucial for reliable pharmacokinetic studies and safety assessments.

Case Studies and Research Findings

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions, facilitating binding to active sites. The acetamidobenzoyl group can enhance the compound’s affinity for certain targets, modulating their activity and leading to desired biological effects.

Comparaison Avec Des Composés Similaires

- (2S,3S,4S,5R,6S)-6-(4-nitrobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

- (2S,3S,4S,5R,6S)-6-(4-methoxybenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Comparison: Compared to its analogs, Acedoben Acyl-?-D-glucuronide exhibits unique properties due to the presence of the acetamidobenzoyl group. This group can influence the compound’s solubility, reactivity, and binding affinity, making it distinct in its applications and interactions.

Activité Biologique

Acedoben Acyl-β-D-glucuronide is a metabolite derived from the drug Acedoben, primarily recognized for its role in the pharmacokinetics of carboxylic acid drugs. This compound is part of a larger class of metabolites known as acyl glucuronides, which are formed through the conjugation of carboxylic acids with glucuronic acid, facilitated by UDP-glucuronosyltransferases (UGTs). The biological activity and implications of acyl glucuronides, including Acedoben Acyl-β-D-glucuronide, are critical for understanding drug metabolism, efficacy, and safety.

Formation and Reactivity

Acyl glucuronides are generated via the metabolic pathway involving UGT enzymes, predominantly UGT1A1 and UGT2B7. The formation process involves the transfer of glucuronic acid to the carboxylic acid moiety of the drug, resulting in a reactive metabolite. These metabolites can undergo various reactions, including hydrolysis, transacylation, and glycation, which can lead to covalent modifications of proteins and other macromolecules within the body .

The primary mechanisms through which Acedoben Acyl-β-D-glucuronide exhibits biological activity include:

- Covalent Binding : The reactive nature of acyl glucuronides allows them to form covalent adducts with proteins. This can potentially alter protein function and lead to adverse drug reactions (ADRs) or immunological responses .

- Metabolic Stability : The stability of acyl glucuronides can vary significantly across different compounds. Studies indicate that those classified as "safe" exhibit longer half-lives and lower reactivity compared to those labeled as "warning" or "withdrawn" due to higher rates of protein binding and potential toxicity .

Case Studies and Research Findings

Several studies have explored the biological activity of acyl glucuronides, focusing on their safety profiles and metabolic pathways.

Study 1: Risk Assessment of Acyl Glucuronides

A recent investigation categorized ten carboxylic acid-containing drugs based on their acyl glucuronide metabolites into "safe," "warning," or "withdrawn." The study utilized LC-MS analysis to assess acyl migration and reactivity. Results indicated that acyl glucuronides from the "safe" category showed minimal reactivity and a single chromatographic peak over time, suggesting lower risk profiles compared to those from other categories .

| Drug Category | Number of Peaks | Half-Life (hours) | Observed Reactivity |

|---|---|---|---|

| Safe | 1 | ≥ 10 | Low |

| Warning | Multiple | < 10 | Moderate |

| Withdrawn | Multiple | Variable | High |

Study 2: Covalent Modifications in Drug Metabolism

Research has highlighted that covalent modifications induced by reactive acyl glucuronides can initiate idiosyncratic ADRs. For instance, in vitro studies demonstrated that serum albumin and various enzymes were modified upon exposure to acyl glucuronides, raising concerns about their potential effects on drug efficacy and safety .

Pharmacokinetic Considerations

The pharmacokinetics of Acedoben Acyl-β-D-glucuronide are crucial for understanding its therapeutic window. Factors influencing its bioavailability include:

- Absorption : The formation of acyl glucuronides can affect the absorption rates of parent drugs.

- Distribution : Reactive metabolites may preferentially bind to plasma proteins, altering distribution dynamics.

- Elimination : The clearance rates of acyl glucuronides are influenced by their reactivity; more reactive forms may be rapidly cleared or lead to toxicological consequences if not adequately managed .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(4-acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO9/c1-6(17)16-8-4-2-7(3-5-8)14(23)25-15-11(20)9(18)10(19)12(24-15)13(21)22/h2-5,9-12,15,18-20H,1H3,(H,16,17)(H,21,22)/t9-,10-,11+,12-,15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTXIFPCUCHZHQ-HJHSNUOESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.